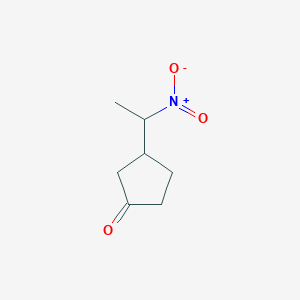![molecular formula C15H23NSi B14279077 1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]- CAS No. 176376-90-2](/img/structure/B14279077.png)
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Alkylation: The indole core undergoes alkylation with a propenyl halide under basic conditions to introduce the propenyl group.
Silylation: The resulting intermediate is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl methyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl methyl group, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Lithium aluminum hydride, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced indole derivatives with saturated side chains.
Substitution Products: Substituted indole derivatives with various functional groups replacing the trimethylsilyl methyl group.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” would depend on its specific application. In general, indole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The propenyl and trimethylsilyl methyl groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1H-Indole, 2,3-dihydro-1-(2-propenyl)-: Lacks the trimethylsilyl methyl group.
1H-Indole, 2,3-dihydro-3-[(trimethylsilyl)methyl]-: Lacks the propenyl group.
1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-methyl-: Has a methyl group instead of a trimethylsilyl methyl group.
Uniqueness
The presence of both the propenyl and trimethylsilyl methyl groups in “1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-” makes it unique compared to other indole derivatives
特性
CAS番号 |
176376-90-2 |
|---|---|
分子式 |
C15H23NSi |
分子量 |
245.43 g/mol |
IUPAC名 |
trimethyl-[(1-prop-2-enyl-2,3-dihydroindol-3-yl)methyl]silane |
InChI |
InChI=1S/C15H23NSi/c1-5-10-16-11-13(12-17(2,3)4)14-8-6-7-9-15(14)16/h5-9,13H,1,10-12H2,2-4H3 |
InChIキー |
KHHODDMAOXOCKZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1CN(C2=CC=CC=C12)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)










